An In-depth Technical Guide to Diethyl Malate: Chemical Properties and Structure
An In-depth Technical Guide to Diethyl Malate: Chemical Properties and Structure
Introduction
Diethyl malate is an organic compound classified as a malate ester, resulting from the formal condensation of the two carboxyl groups of malic acid with two molecules of ethanol.[1][2] It is a colorless liquid with a mild, winey-fruity odor and a pleasant herbaceous undertone.[1][2] This compound and its isomers, particularly diethyl maleate, are utilized in various industrial and research applications. Diethyl maleate, for instance, is a common dienophile in Diels-Alder reactions and is used in the synthesis of polyaspartic coatings and the pesticide Malathion.[3][4] In biomedical research, it serves as a chemical depletor of glutathione (GSH), making it a valuable tool for studying oxidative stress.[5][6] This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for diethyl malate.
Chemical Structure
The structural identity of diethyl malate is defined by its IUPAC name, diethyl 2-hydroxybutanedioate, and various chemical identifiers.[2] The presence of a hydroxyl group and two ethyl ester functionalities are key features of its molecular architecture.
| Identifier | Value |
| IUPAC Name | diethyl 2-hydroxybutanedioate[2] |
| Molecular Formula | C₈H₁₄O₅[2] |
| Molecular Weight | 190.19 g/mol [2] |
| CAS Number | 7554-12-3[1] |
| SMILES | CCOC(=O)C(C(OCC)=O)O |
| InChI Key | YSAVZVORKRDODB-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of diethyl malate are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental and industrial settings.
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [2] |
| Odor | Mild, winey-fruity with a pleasant herbaceous undertone | [1][2] |
| Boiling Point | 122-124 °C at 12 mm Hg | [1] |
| Density | 1.128 g/mL at 25 °C | [1] |
| Solubility | Soluble in water; miscible in alcohol and oil | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the expected spectroscopic data for diethyl malate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | |
| Assignment | Chemical Shift (δ) ppm |
| -CH₃ | ~1.25 (t) |
| -O-CH₂- | ~4.20 (q) |
| -CH(OH)- | ~4.50 (dd) |
| -CH₂- | ~2.75 (d) |
| ¹³C NMR | |
| Assignment | Chemical Shift (δ) ppm |
| -CH₃ | ~14 |
| -O-CH₂- | ~61 |
| -CH(OH)- | ~67 |
| -CH₂- | ~40 |
| C=O | ~170, ~173 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3500 (broad) | O-H stretch |
| ~2980 | C-H stretch |
| ~1735 | C=O stretch (ester) |
| ~1200 | C-O stretch |
Reactivity and Applications
Diethyl malate's reactivity is primarily centered around its hydroxyl and ester functional groups. It can undergo reactions typical of alcohols and esters, such as oxidation, acylation, and hydrolysis.
In contrast, its geometric isomer, diethyl maleate, is known for its reactivity as a dienophile in Diels-Alder cycloaddition reactions and as a Michael acceptor in conjugate additions.[3][7] This reactivity is due to the electron-withdrawing nature of the two ester groups, which polarizes the carbon-carbon double bond.
A significant application of diethyl maleate in biomedical research is its role as a glutathione (GSH) depleting agent.[6] It reacts with GSH in a reaction catalyzed by glutathione S-transferases, effectively reducing intracellular GSH levels.[6] This property makes it a valuable tool for inducing and studying oxidative stress in cellular and animal models.[5]
Experimental Protocols
Synthesis of Diethyl Malate
The synthesis of diethyl malate can be achieved through the esterification of malic acid with ethanol in the presence of an acid catalyst.
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine malic acid, a molar excess of absolute ethanol, and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). A water entrainer such as toluene can also be added.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the diethyl malate into an organic solvent like diethyl ether. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate). Remove the solvent via rotary evaporation and purify the crude product by vacuum distillation.[8]
Glutathione Depletion in Cultured Cells using Diethyl Maleate
This protocol provides a general guideline for depleting intracellular glutathione in a cell culture model.
Procedure:
-
Cell Culture: Grow the desired cell line (e.g., HepG2) in the appropriate medium until they reach 70-80% confluency.[5]
-
DEM Preparation: Prepare a stock solution of diethyl maleate in a suitable solvent like DMSO. Dilute this stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0.1-1 mM).[5]
-
Cell Treatment: Remove the existing culture medium and replace it with the medium containing diethyl maleate.[5]
-
Incubation: Incubate the cells for a specific period (e.g., 1-4 hours) to allow for GSH depletion.[5]
-
Downstream Analysis: Following incubation, the cells can be harvested and lysed for subsequent analysis, such as measuring the remaining GSH levels or assessing markers of oxidative stress.
Quantification of Glutathione using Ellman's Reagent
This colorimetric assay is a standard method for measuring total glutathione levels.
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M sodium phosphate buffer containing 1 mM EDTA, pH 7.5.[5]
-
Ellman's Reagent (DTNB): Prepare a stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) in the assay buffer.[5]
-
Glutathione Reductase: Prepare a solution of glutathione reductase in the assay buffer.[5]
-
NADPH: Prepare a solution of NADPH in the assay buffer.[5]
-
-
Standard Curve: Prepare a series of known GSH concentrations in the assay buffer to generate a standard curve.[5]
-
Assay Procedure: In a 96-well plate, add the cell lysate or GSH standards. Add the assay buffer, Ellman's reagent, and glutathione reductase to each well.[5]
-
Measurement: Initiate the reaction by adding NADPH and immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the glutathione concentration.[5]
Mandatory Visualizations
Caption: Chemical structure of diethyl malate.
Caption: Workflow for the synthesis of diethyl malate.
Caption: Cell-based assay workflow using diethyl maleate.
References
- 1. Diethyl malate | 7554-12-3 [chemicalbook.com]
- 2. Diethyl malate | C8H14O5 | CID 24197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl Maleate | C8H12O4 | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl maleate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CAS 141-05-9: Diethyl maleate | CymitQuimica [cymitquimica.com]
- 8. Diethyl malate synthesis - chemicalbook [chemicalbook.com]
